ethyl 2-{8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0^{3,7}.0^{10,14}]pentadeca-1(9),2,5,10(14)-tetraen-6-yl}acetate
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Overview
Description
Ethyl 2-{8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0^{3,7}.0^{10,14}]pentadeca-1(9),2,5,10(14)-tetraen-6-yl}acetate is a useful research compound. Its molecular formula is C15H14N2O3S2 and its molecular weight is 334.41. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Structural Analysis
Covalently Hydrated Thiazacyclazine Synthesis : Campaigne et al. (1979) described the synthesis and crystal structure analysis of a tricyclic compound similar to the queried chemical. This research highlights the process of condensation and subsequent ring closure to produce complex heterocyclic compounds, which are critical in developing pharmaceuticals and understanding molecular interactions (Campaigne, Huffman, & Selby, 1979).
Antitumor Evaluation of Heterocyclic Compounds : Shams et al. (2010) explored the synthesis of heterocyclic derivatives comprising thiophene, thiazole, and pyrimidine rings. Their antitumor activities were evaluated, showing significant inhibitory effects on various human cancer cell lines. This study emphasizes the potential of such compounds in therapeutic applications, including the design and discovery of new anticancer drugs (Shams, Mohareb, Helal, & Mahmoud, 2010).
Expeditious Synthetic Approaches : Mohareb et al. (2004) detailed a synthetic approach to produce polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This work contributes to the field by providing efficient methods for constructing complex molecules, which can serve as key intermediates in pharmaceutical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Biological Activities and Applications
Antimicrobial and Antifungal Activities : Wardkhan et al. (2008) investigated the synthesis of thiazole derivatives and their fused forms, assessing their antimicrobial activities against different bacterial and fungal strains. This research underscores the importance of such compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Ionic Liquid-Promoted Synthesis for Antimicrobial Analysis : Tiwari et al. (2018) reported on the synthesis of novel chromone-pyrimidine coupled derivatives, evaluated for their antimicrobial activity. The study presents an environmentally friendly synthesis approach and highlights the antimicrobial potential of the synthesized compounds, contributing to the search for new therapeutic agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities .
Result of Action
Some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and temperature .
Properties
IUPAC Name |
ethyl 2-(8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(9),2,5,10(14)-tetraen-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-2-20-11(18)6-8-7-21-15-16-13-12(14(19)17(8)15)9-4-3-5-10(9)22-13/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIGZNUNGZKAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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